1-Aminopiperidine-d10 HCl chemical properties and stability
1-Aminopiperidine-d10 HCl chemical properties and stability
An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Aminopiperidine-d10 HCl for Advanced Research Applications
Introduction
In the landscape of modern drug discovery and development, the piperidine moiety stands as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. 1-Aminopiperidine, a versatile building block, serves as a precursor for a wide array of bioactive molecules, including ligands for cannabinoid receptors.[3][4]
This guide focuses on the deuterated analogue, 1-Aminopiperidine-d10 HCl. The strategic replacement of hydrogen with its heavy isotope, deuterium, is a powerful tool used to enhance the metabolic stability of drug candidates.[5] This enhancement arises from the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, slowing metabolic processes that involve C-H bond cleavage.[6][7] Understanding the core chemical properties, stability, and handling requirements of this isotopically labeled compound is paramount for its effective and safe utilization in research and development. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights for its practical application.
Physicochemical Properties
The fundamental physicochemical properties of 1-Aminopiperidine-d10 HCl are summarized below. It is crucial to note that while its core reactivity mirrors its non-deuterated counterpart, the isotopic labeling significantly increases its molecular weight and subtly alters other physical properties.[6]
| Property | Value | Comments |
| Chemical Name | piperidin-1-amine-d10 hydrochloride | The ten deuterium atoms replace the hydrogen atoms on the piperidine ring carbons. |
| Molecular Formula | C₅H₃D₁₀N₂Cl | |
| Molecular Weight | 146.69 g/mol | Calculated based on isotopic masses. The non-deuterated HCl salt has a molecular weight of 136.62 g/mol .[8] |
| CAS Number | Not available for d10 HCl form; 2213-43-6 (non-deuterated free base) | It is common for highly specific deuterated analogs not to have a dedicated CAS number. Always refer to the supplier's lot-specific information. |
| Appearance | Typically a white to off-white solid | The non-deuterated free base is a colorless to yellow liquid.[9] The hydrochloride salt form results in a solid material. |
| Boiling Point (Free Base) | 146 °C/730 mmHg (lit.)[3][10] | Data for the non-deuterated free base. Deuteration can slightly increase the boiling point.[6] The salt form will have a much higher melting/decomposition point. |
| Density (Free Base) | 0.928 g/mL at 25 °C (lit.)[3] | Data for the non-deuterated free base. Deuterated compounds are generally denser than their protio-analogs.[6] |
| Solubility | Soluble in water | The hydrochloride salt form confers aqueous solubility. |
Stability, Storage, and Handling
The stability of 1-Aminopiperidine-d10 HCl is critical for maintaining its isotopic purity and chemical integrity. Improper handling can lead to degradation or isotopic dilution, compromising experimental outcomes.
Recommended Storage Conditions
To ensure long-term stability, 1-Aminopiperidine-d10 HCl should be stored under controlled conditions. The primary concerns are moisture, air (oxygen), and heat.
-
Temperature: Store in a cool, dry place. For long-term storage, a freezer at -20°C is recommended, as suggested for the non-deuterated analogue.[10]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or dry nitrogen.[11] This is a critical practice for two primary reasons:
-
Preventing H/D Exchange: Deuterated compounds, especially those with labile protons or Lewis basic sites, can exchange deuterium with atmospheric moisture, leading to a loss of isotopic enrichment.[6][12]
-
Preventing Oxidation: The N-amino (hydrazine) moiety is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen.
-
-
Container: Use tightly sealed containers suitable for low-temperature storage.[11][13]
Chemical Incompatibilities
This compound should not be stored with or exposed to the following materials, as they can induce vigorous or hazardous reactions:
-
Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidation of the hydrazine group.[13]
-
Acids: While it is supplied as an HCl salt, strong, non-volatile acids could lead to unwanted reactions. The free base is strongly basic.
-
Acid Chlorides and Anhydrides: Can react violently with the amino group.[13]
-
Metals: Certain metals, such as copper, may catalyze decomposition.[13]
Hazardous Decomposition
Under thermal stress or combustion, the compound is expected to decompose, releasing toxic and hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[13][14]
Potential Degradation Pathways
Understanding potential degradation pathways is essential for developing robust analytical methods and designing stable formulations. Based on the chemical structure (a substituted hydrazine), the most probable non-metabolic degradation pathway involves oxidation.
Oxidative Degradation: The primary amino group attached to the piperidine nitrogen is a hydrazine derivative, which is known to be susceptible to oxidation. Mild oxidation can lead to the formation of a diazo intermediate, which could subsequently lose nitrogen gas or undergo further reactions. A more direct oxidation could yield a nitrosamine, a common degradation product for secondary amines, although the N-amino structure behaves differently.
Below is a diagram illustrating a plausible oxidative degradation pathway.
Caption: Plausible oxidative degradation of 1-Aminopiperidine-d10.
Experimental Protocols
Adherence to rigorous experimental protocols is necessary to ensure both safety and the validity of research outcomes.
Protocol for Safe Handling and Aliquoting
Objective: To safely handle and aliquot solid 1-Aminopiperidine-d10 HCl while preserving its chemical and isotopic integrity.
Rationale: This protocol employs an inert atmosphere to mitigate the risks of isotopic dilution from atmospheric moisture and chemical degradation from oxidation.[6]
Materials:
-
1-Aminopiperidine-d10 HCl
-
Inert atmosphere glove box or glove bag
-
Spatula, weighing paper, analytical balance
-
Pre-labeled, tared amber glass vials with PTFE-lined caps
-
Dry argon or nitrogen source
Procedure:
-
Inert Atmosphere Preparation: Purge the glove box or glove bag with dry argon or nitrogen for at least 15-20 minutes to reduce oxygen and moisture levels.
-
Material Transfer: Place the sealed primary container of 1-Aminopiperidine-d10 HCl, balance, vials, and all necessary tools inside the glove box. Allow the container to equilibrate to the ambient temperature of the glove box before opening to prevent condensation.
-
Dispensing: Carefully open the primary container. Using a clean, dry spatula, weigh the desired amount of the compound onto weighing paper.
-
Aliquoting: Transfer the weighed solid into a pre-tared vial.
-
Sealing: Securely cap the vial. For added protection, the cap threads can be wrapped with parafilm.
-
Record Keeping: Record the exact weight, date, and lot number on the vial. Maintain a meticulous inventory.[6]
-
Storage: Immediately transfer the aliquoted vials to a designated -20°C freezer.[10] The primary container should be securely resealed, purged with inert gas if possible, and returned to its proper storage location.
Protocol for Accelerated Stability Assessment
Objective: To assess the stability of 1-Aminopiperidine-d10 HCl in a solution state under stressed conditions.
Rationale: An accelerated stability study provides predictive data on the long-term stability of a compound. By subjecting the compound to elevated temperature and analyzing it at various time points against a T=0 control, one can identify the rate of degradation and the formation of degradants. HPLC-MS/MS is the chosen analytical method for its ability to separate the parent compound from impurities and provide mass information for identification.
Workflow Diagram:
Caption: Workflow for an accelerated stability study.
Procedure:
-
Solution Preparation: Prepare a stock solution of 1-Aminopiperidine-d10 HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution via a validated HPLC-MS/MS method. This establishes the initial purity and serves as the baseline reference.
-
Sample Incubation: Dispense aliquots of the stock solution into multiple sealed vials and place them in a stability chamber set to accelerated conditions (e.g., 40°C).
-
Timepoint Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove a vial from the chamber.
-
Sample Analysis: Allow the vial to return to room temperature and analyze the contents using the same HPLC-MS/MS method as the T=0 sample.
-
Data Interpretation: Compare the chromatograms and mass spectra from each time point to the T=0 data. Calculate the percentage of the parent compound remaining. Investigate any new peaks to identify potential degradation products.
Conclusion
1-Aminopiperidine-d10 HCl is a valuable chemical entity for pharmaceutical research, offering a strategic advantage in the development of metabolically robust drug candidates.[5][6] Its effective use is, however, contingent upon a thorough understanding of its chemical properties and stability profile. The heightened molecular weight due to deuteration and the inherent reactivity of the N-amino group necessitate stringent handling and storage protocols. By adhering to the guidelines for storage under inert, cool, and dry conditions, and by employing systematic protocols for handling and stability testing, researchers can ensure the integrity of the material and the reliability of their scientific outcomes.
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